

A Comprehensive Technical Guide on the Physicochemical Properties of Raloxifene Hydrochloride Powder

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Compound of Interest

Compound Name: *Raloxifene Hydrochloride*

Cat. No.: *B001177*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of **Raloxifene Hydrochloride**, a selective estrogen receptor modulator (SERM). As a Biopharmaceutics Classification System (BCS) Class II compound, its low solubility and high permeability present unique challenges and opportunities in drug formulation and development. This document consolidates essential data, outlines detailed experimental protocols, and visualizes key biological and experimental pathways to support advanced research and development.

General Physicochemical Properties

Raloxifene Hydrochloride is a benzothiophene derivative supplied as an almost white to pale-yellow crystalline powder.^{[1][2]} Its fundamental properties are crucial for its handling, processing, and formulation.

Property	Data	Reference
Chemical Name	[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyloxy)ethoxy]phenyl]-methanone, monohydrochloride	[3]
CAS Number	82640-04-8 (for Hydrochloride); 84449-90-1 (for free base)	[3][4]
Molecular Formula	C ₂₈ H ₂₈ ClNO ₄ S	[4][5][6]
Molecular Weight	510.05 g/mol	[6]
Appearance	Almost white to pale yellow crystalline solid/powder	[1][3]
Predicted pKa	8.83 ± 0.15	[7]

Solubility Profile

Raloxifene HCl's poor aqueous solubility is a critical factor influencing its bioavailability, which is approximately 2%.^{[1][8]} It is classified as a BCS Class II drug, characterized by low solubility and high membrane permeability.^[1] Its solubility is highly dependent on the solvent and the pH of the medium.

Solvent/Medium	Solubility	Temperature	Reference
Water	Very slightly soluble; 560 µg/L	25°C	[1][7]
Aqueous Buffers (general)	Sparingly soluble	-	[3]
0.001 N HCl (pH 3.0)	Exhibits highest drug dissolution among tested buffers	-	[9][10]
DMSO	15 - 28 mg/mL; Freely soluble	-	[1][3]
Dimethylformamide (DMF)	10 mg/mL	-	[3]
Ethanol	0.1 mg/mL; Slightly soluble	-	[1][3]
Methanol	Sparingly soluble	-	[1]
Isopropyl Alcohol	Very slightly soluble; 1.47 x 10 ⁻⁴ (mole fraction)	323.2 K	[1][11]
1:2 DMSO:PBS (pH 7.2)	~0.3 mg/mL (when predissolved in DMSO)	-	[3]

Solid-State Characterization

The solid-state properties of Raloxifene HCl, including its melting point and crystalline nature, are vital for manufacturing, stability, and dissolution performance.

Differential Scanning Calorimetry (DSC) analysis shows a sharp endothermic peak corresponding to the melting of the crystalline form.

Parameter	Value	Reference
Melting Point	266.44 °C - 268.5 °C	[12]

Raloxifene HCl typically exists as a crystalline solid. Powder X-ray Diffraction (XRPD) studies confirm its crystalline structure through characteristic sharp peaks.[13][14] Conversion to an amorphous state, often through processes like creating solid dispersions, has been shown to significantly enhance its solubility and dissolution rate.[13][15] The transition from a crystalline to an amorphous state is typically confirmed by the disappearance of sharp peaks in DSC thermograms and XRPD patterns.[16]

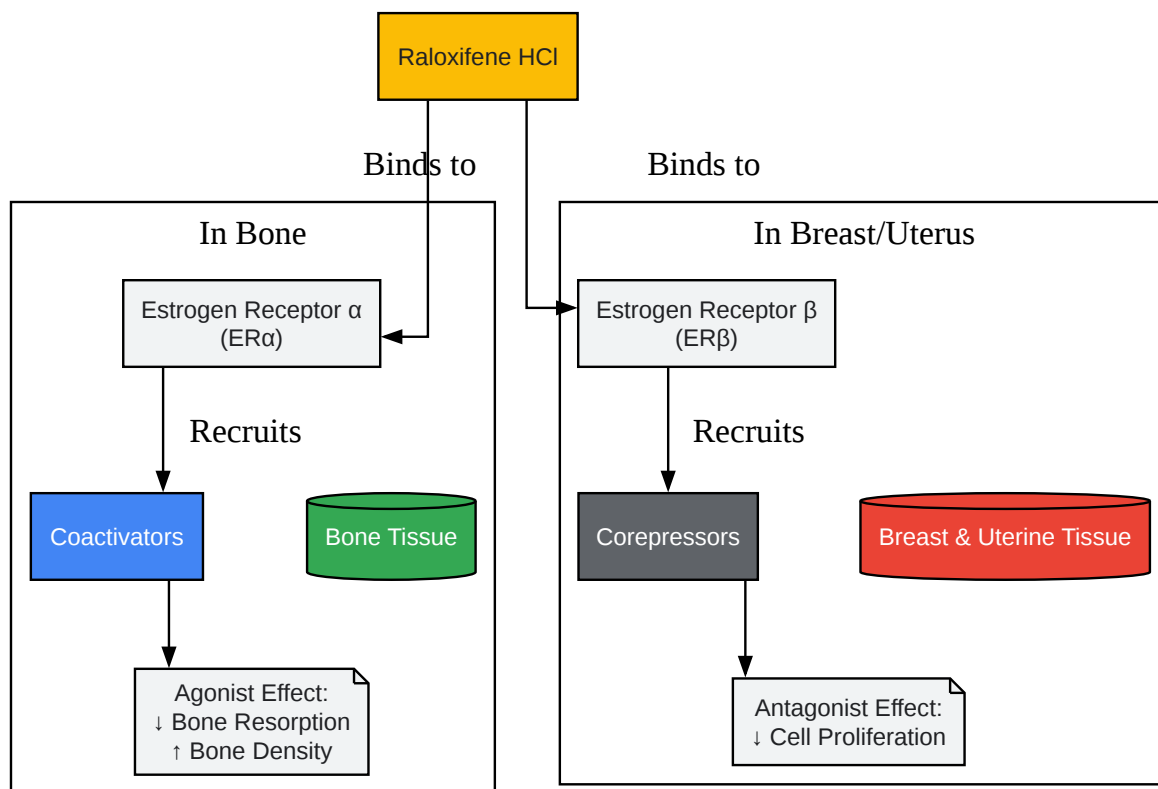
Stability

The stability of Raloxifene HCl is essential for ensuring its quality, safety, and efficacy throughout its shelf life.

- **Solid-State Stability:** As a crystalline solid, it is stable for at least four years when stored at -20°C and for at least two years at room temperature.[3] Studies show that the powder is stable under heat and light stress conditions.[17] However, humidity can negatively affect the chemical stability of its tablet formulations.[17][18]
- **Solution Stability:** Aqueous solutions of Raloxifene HCl are not recommended for storage for more than one day.[3] In dissolution media such as 0.001 N HCl, it demonstrates stability for at least 24 hours at room temperature and for 2 hours at 37°C.[10]

Biological Context: Signaling Pathways

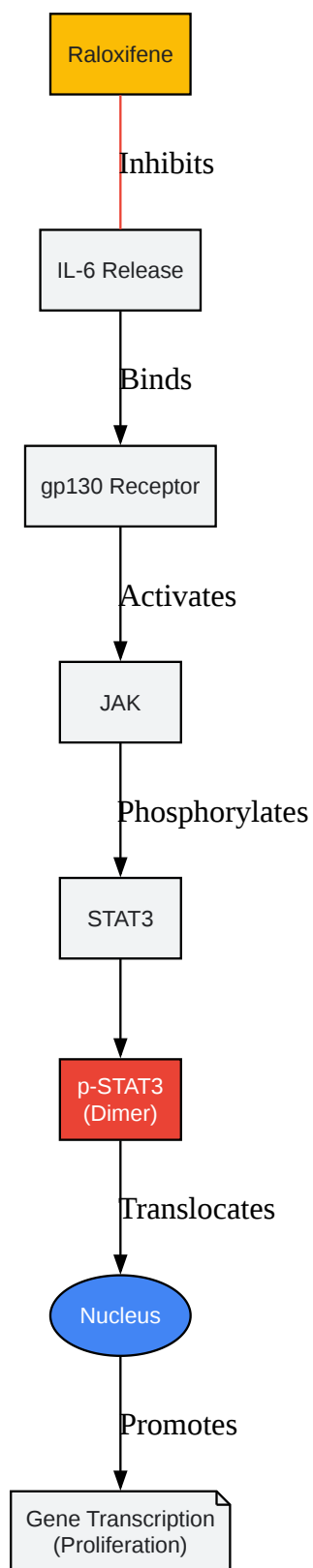
Raloxifene's therapeutic effects are mediated through its tissue-selective interaction with estrogen receptors (ER α and ER β).

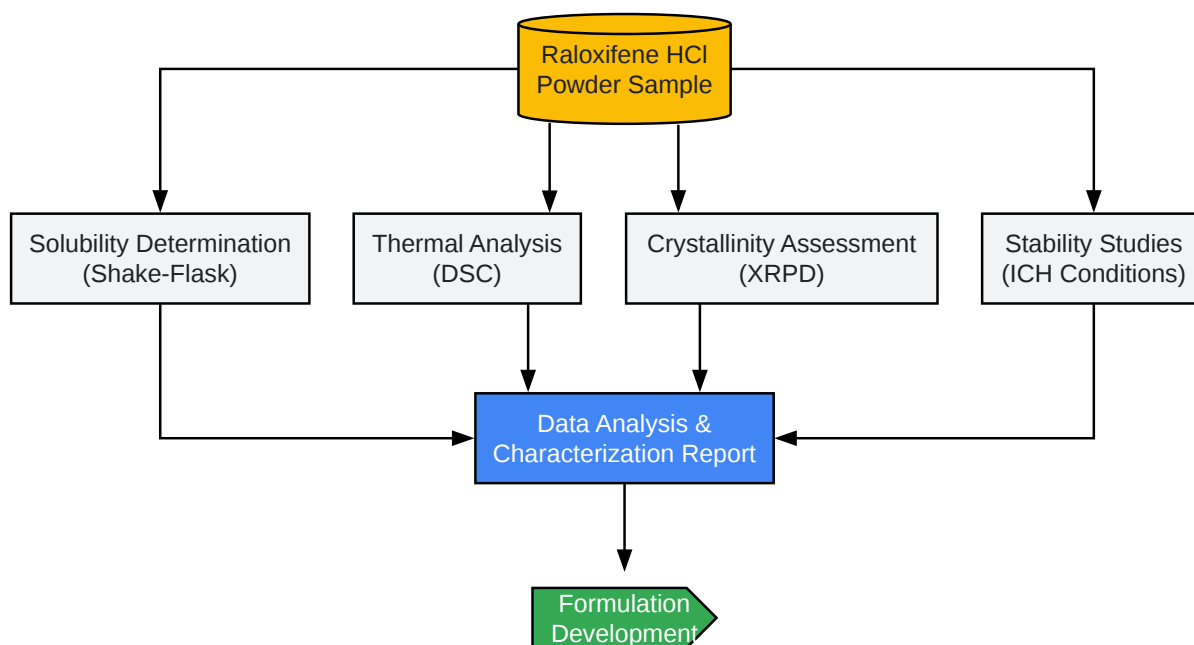


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Caption: Raloxifene's SERM mechanism of action.

In addition to its primary SERM activity, research has shown Raloxifene can interfere with other signaling cascades, such as the IL-6/gp130/STAT3 pathway, which is relevant in certain cancer models.^[19]





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